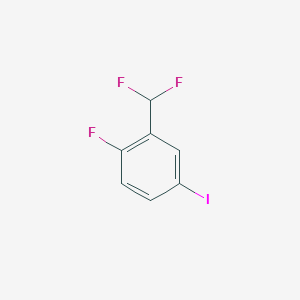

tert-butyl (E)-4,4,4-trifluorobut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

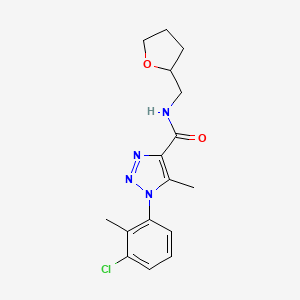

Tert-butyl (E)-4,4,4-trifluorobut-2-enoate, also known as tert-Butyl (E)-4,4,4-trifluorobut-2-enoate or (E)-t-Butyl 4,4,4-trifluorobut-2-enoate, is an organic compound with the chemical formula C7H10F3O2. It is a colorless liquid and is used as a reagent in organic synthesis and as an intermediate in the pharmaceutical industry. It is also used as a catalyst in the synthesis of other compounds.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Synthesis of 3-Fluorofuran-2(5H)-ones : A study by Pomeisl et al. (2007) demonstrates the use of (E)- and (Z)-2-fluoroalk-2-enoates, including tert-butyl (E)-4,4,4-trifluorobut-2-enoate, for synthesizing 3-fluorofuran-2(5H)-ones, which are useful fluorinated building blocks (Pomeisl et al., 2007).

Cycloaddition to Produce Trifluoromethylpyrrolidines : Bonnet-Delpon et al. (2010) report the regio- and stereospecific cycloaddition of ethyl (E)-4,4,4-trifluorobut-2-enoate with metallo-azomethine ylides to synthesize trifluoromethylpyrrolidines (Bonnet-Delpon et al., 2010).

Synthesis of Pyrazole-4-carboxylic Acids

- Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Iminov et al. (2015) used tert-butyl 3-(methylamino)but-2-enoate acylated with fluorinated acetic acid anhydrides to synthesize fluorinated pyrazole-4-carboxylic acids (Iminov et al., 2015).

Synthesis of Isoxazoles and Isoxazolines

- Formation of Isoxazoles and Isoxazolines : Ruano et al. (1999) explored the reactions of tert-butyl (E)-4,4-diethoxy-2-p-tolylsulfinylbut-2-enoate with nitrile oxides to yield isoxazoles and isoxazolines (Ruano et al., 1999).

Asymmetric Synthesis

- Asymmetric Synthesis of Dideoxy-amino-sugars : Csatayová et al. (2011) used tert-butyl sorbate, a related compound, in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, demonstrating the potential of tert-butyl enoates in asymmetric synthesis (Csatayová et al., 2011).

Catalytic Synthesis

- Catalytic Asymmetric Synthesis : Paquin et al. (2005) described the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, including tert-butyl (E)-4,4,4-trifluorobut-2-enoate, to create enantioenriched tert-butyl 3,3-diarylpropanoates (Paquin et al., 2005).

Synthesis of Quinoxalines

- Synthesis of Quinoxalines : Attanasi et al. (2001) reported the formation of 3-methylquinoxaline-2-carboxylates by reacting 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates with aromatic 1,2-diamines (Attanasi et al., 2001).

Mechanism of Action

Target of Action

Tert-butyl (E)-4,4,4-trifluorobut-2-enoate is a complex organic compoundIt’s known that tert-butyl groups can influence electronic communication between redox units in certain chemical structures .

Mode of Action

It’s known that the insertion of tert-butyl groups can raise the lumo level of certain compounds, affecting their electronic properties .

Biochemical Pathways

Tert-butyl groups have been shown to have implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

It’s known that tert-butyl groups in other compounds can be metabolized by various cytochrome p450 enzymes .

Result of Action

The presence of tert-butyl groups in other compounds has been shown to affect their reactivity and stability .

properties

IUPAC Name |

tert-butyl (E)-4,4,4-trifluorobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBVAEUIRPBJOA-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (E)-4,4,4-trifluorobut-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2513124.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2513127.png)

![1-(3-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513139.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2513140.png)

![2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B2513141.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2513142.png)

![N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2513144.png)